molecular formula C13H10BrN3 B15063307 2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-amine

2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-amine

Cat. No.: B15063307
M. Wt: 288.14 g/mol
InChI Key: LAAXWJGVLMSJMY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-amine is a heterocyclic compound that features an imidazo[1,2-A]pyridine core with a bromophenyl substituent at the 2-position.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-A]pyridines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the development of selective inhibitors and materials with specialized functions .

Properties

Molecular Formula

C13H10BrN3

Molecular Weight

288.14 g/mol

IUPAC Name

2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C13H10BrN3/c14-10-6-4-9(5-7-10)12-13(15)17-8-2-1-3-11(17)16-12/h1-8H,15H2

InChI Key

LAAXWJGVLMSJMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)N)C3=CC=C(C=C3)Br

Origin of Product

United States

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